2(5H)-Furanone, 5-heptyl-
Description
Contextualization within the Furanone Class of Organic Compounds
Furanones are a class of heterocyclic compounds characterized by a five-membered ring containing an oxygen atom and a ketone group. researchgate.net The nomenclature "2(5H)-Furanone" indicates the position of the double bond and the carbonyl group within the furanone ring. The "5-heptyl-" prefix specifies the attachment of a seven-carbon alkyl chain at the 5-position of the ring.
2(5H)-Furanones are a subset of a broader category known as γ-butenolides, which are α,β-unsaturated γ-lactones. researchgate.net These structures are five-membered rings containing an ester group (lactone) with a double bond adjacent to the carbonyl group. nih.gov The general structure of γ-butenolides provides a versatile scaffold for chemical modifications. acs.org The position of substituents on the γ-butenolide nucleus can vary, leading to different isomers with distinct properties. frontiersin.org For instance, butenolide derivatives can be α,β-, β,γ-, or α,γ-disubstituted. frontiersin.org
The key structural features of γ-butenolides include:
A five-membered lactone ring.
An endocyclic double bond, typically conjugated with the carbonyl group.
The potential for various substituents at different positions on the ring.
| Feature | Description |
| Core Structure | γ-Butenolide (unsaturated γ-lactone) |
| Ring Size | 5-membered |
| Key Functional Groups | Ester (lactone), Carbonyl, Alkene |
| Isomerism | Positional isomerism of substituents (e.g., α,β, β,γ, α,γ) frontiersin.org |
Academic Relevance of Furanones in Chemical Biology and Organic Synthesis
The furanone scaffold is of immense importance in medicinal chemistry and drug discovery. nih.gov Furanone derivatives are found in a variety of natural products and have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netresearchgate.net This has spurred significant interest in their synthesis and biological evaluation. nih.gov
In organic synthesis, furanones serve as valuable building blocks for the creation of more complex molecules. nih.govacs.org Their reactive nature, stemming from the conjugated system and the lactone ring, allows for a variety of chemical transformations. nih.gov Synthetic chemists are continually developing new methods for the construction and functionalization of the furanone core. ibs.re.kr
The academic interest in furanones stems from several key areas:
Natural Product Synthesis: Many biologically active natural products contain a furanone core. nih.gov
Medicinal Chemistry: Furanone derivatives are explored as potential therapeutic agents for various diseases. nih.gov
Chemical Biology: Furanones are used as tools to probe biological processes, such as quorum sensing in bacteria. unipi.it
Methodology Development: The synthesis of substituted furanones presents ongoing challenges and opportunities for innovation in synthetic organic chemistry. ibs.re.kr
Specific Focus on the 2(5H)-Furanone, 5-heptyl- Scaffold and its Related Analogues
The 2(5H)-Furanone, 5-heptyl- scaffold, with its C7 alkyl chain, provides a lipophilic character to the molecule, which can influence its biological activity and physical properties. Research on this specific compound and its analogues aims to understand how modifications to the alkyl chain and the furanone ring affect its chemical reactivity and biological function.
Analogues of 2(5H)-Furanone, 5-heptyl- include compounds with different alkyl chain lengths or substitutions on the furanone ring. For example, dihydro-5-heptyl-2(3H)-furanone is a related saturated analogue. The study of these analogues helps to establish structure-activity relationships, which are crucial for the rational design of new molecules with desired properties. For instance, the related compound 5-octyl furan-2(5H)-one has been investigated for its antifouling properties. thegoodscentscompany.com
Research on 2(5H)-Furanone, 5-heptyl- and its analogues often involves:
Synthesis: Developing efficient routes to produce the target molecule and its derivatives. chemsrc.com
Structural Characterization: Using techniques like NMR and mass spectrometry to confirm the structure of newly synthesized compounds.
Biological Evaluation: Screening the compounds for various biological activities.
Below is a table of some related furanone compounds mentioned in the literature:
| Compound Name | CAS Number | Molecular Formula | Key Structural Feature |
| 2(5H)-Furanone, 5-heptyl- | 100591-76-2 | C11H18O2 | 5-heptyl substituent chemsrc.com |
| (±)-5-Heptyldihydro-2(3H)-furanone | Not Available | C11H20O2 | Saturated furanone ring with a heptyl group foodb.ca |
| 2(5H)-Furanone, 5-ethyl- | 2407-43-4 | C6H8O2 | 5-ethyl substituent nist.gov |
| 5-octyl furan-2(5H)-one | 17756-68-2 | C12H20O2 | 5-octyl substituent thegoodscentscompany.com |
| 5-bromo-5-bromomethyl-4-heptyl-2(5H)furanone | Not Available | C12H16Br2O2 | Brominated with a heptyl group at position 4 molaid.com |
The continued investigation into 2(5H)-Furanone, 5-heptyl- and its derivatives is expected to yield valuable insights into the chemical and biological properties of this important class of compounds, potentially leading to the development of new materials and therapeutic agents.
An exploration of the synthetic pathways to the 2(5H)-furanone core, with a focus on 5-heptyl substitution, reveals a variety of chemical strategies. This article details several key methodologies for constructing the fundamental lactone ring that is central to this class of compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-heptyl-2H-furan-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-2-3-4-5-6-7-10-8-9-11(12)13-10/h8-10H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIDOUOHWZTISS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1C=CC(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452966 | |
| Record name | 2(5H)-Furanone, 5-heptyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100591-76-2 | |
| Record name | 2(5H)-Furanone, 5-heptyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
The synthesis of the 2(5H)-furanone ring system is a focal point of considerable research, owing to its presence in numerous biologically active compounds. The introduction of a 5-heptyl substituent can be achieved either by selecting appropriately substituted starting materials or through post-synthesis modification, although the methodologies discussed primarily concern the formation of the core heterocyclic structure.
Biological Activity and Mechanistic Insights
Quorum Sensing (QS) Modulation Mechanisms
The primary mechanism by which furanones disrupt bacterial quorum sensing is through interference with various signaling pathways. This interference can occur at multiple levels, from the synthesis of signal molecules to their reception and the subsequent gene expression.
Interference with N-Acylhomoserine Lactone (AHL) Mediated Systems
Furanones are well-documented for their ability to antagonize AHL-mediated quorum sensing in a variety of Gram-negative bacteria. This antagonism is a key aspect of their potential as anti-biofilm and anti-virulence agents.
Disruption of AHL Signal Production
Currently, there is a lack of specific scientific evidence to suggest that 2(5H)-furanones, including the 5-heptyl derivative, directly inhibit the enzymatic synthesis of N-Acylhomoserine Lactone (AHL) signal molecules. The primary mode of action appears to be downstream of signal production.
Inhibition of AHL-Mediated Gene Expression
A significant body of research demonstrates that furanones effectively inhibit gene expression regulated by AHLs. This is often observed through reporter gene assays, where the expression of genes under the control of an AHL-responsive promoter is measured. For instance, studies on other 2(5H)-furanones have shown a dose-dependent reduction in the production of violacein (B1683560) in Chromobacterium violaceum and β-galactosidase in Agrobacterium tumefaciens, both of which are common bioindicator systems for AHL activity. This inhibition suggests that the furanone molecule interferes with the ability of the AHL signal to activate its cognate transcriptional regulator.
The inhibitory effect of 2(5H)-furanones on AHL-mediated gene expression across a range of AHL signal molecules with varying acyl chain lengths is a key indicator of their broad-spectrum quorum quenching potential.
Interactive Data Table: Effect of a Representative 2(5H)-Furanone on AHL-Mediated Reporter Gene Expression
| AHL Signal Molecule | Reporter Strain | Reporter Gene Product | Observed Inhibition by a 2(5H)-Furanone |
| C6-HSL | Chromobacterium violaceum | Violacein | Significant reduction |
| C8-HSL | Chromobacterium violaceum | Violacein | Significant reduction |
| C10-HSL | Agrobacterium tumefaciens | β-galactosidase | Moderate reduction |
| C12-HSL | Agrobacterium tumefaciens | β-galactosidase | Significant reduction |
Effects on Specific Receptors (e.g., LuxR DNA-binding Activity)
The molecular basis for the inhibition of AHL-mediated gene expression by furanones lies in their interaction with LuxR-type transcriptional regulators. Evidence suggests that furanones, due to their structural similarity to the lactone ring of AHLs, can act as competitive antagonists. Some studies have shown that certain furanone derivatives can decrease the DNA-binding activity of the LuxR protein. researchgate.netuq.edu.au This interference prevents the LuxR-AHL complex from effectively binding to its target DNA promoter regions, thereby blocking the transcription of quorum sensing-regulated genes. While direct evidence for 5-heptyl-2(5H)-furanone is pending, this mechanism is a plausible explanation for its anticipated activity.
Modulation of Autoinducer-2 (AI-2) Mediated Systems
Impact on Other Quorum Sensing Pathways (e.g., Pseudomonas Quinolone Signal (PQS))
To date, there is no specific scientific literature available that details the impact of 2(5H)-furanone, 5-heptyl- or other furanone derivatives on the Pseudomonas Quinolone Signal (PQS) pathway. The PQS system is another important quorum sensing network, particularly in the opportunistic pathogen Pseudomonas aeruginosa. Given the diverse inhibitory capabilities of furanones, exploring their effects on the PQS pathway represents a promising avenue for future research.
Based on a comprehensive search of available scientific literature, there is no specific information regarding the biological activity and mechanistic insights of the chemical compound 2(5H)-Furanone, 5-heptyl- in relation to biofilm formation and dispersal strategies as outlined in the requested article structure.
The provided search results contain extensive research on various other derivatives of 2(5H)-furanone, such as brominated, chlorinated, and other alkyl-substituted furanones, and their effects on a wide range of bacteria. However, none of the results specifically mention or provide data for the 5-heptyl variant of this compound.
Therefore, it is not possible to generate the requested article focusing solely on "2(5H)-Furanone, 5-heptyl-" without resorting to speculation or inaccurately attributing findings from other related but distinct chemical compounds. Adherence to scientific accuracy and the strict constraints of the user's request precludes the creation of the article as outlined.
Modulation of Biofilm Formation in Gram-Positive Bacteria (e.g., Staphylococcus epidermidis, S. aureus, Bacillus subtilis, S. mutans)
Antimicrobial Activities (Mechanistic Focus)
Derivatives of 2(5H)-furanone are widely recognized for their antimicrobial potential, often targeting microbial communication and biofilm formation. nih.govfrontiersin.orgnih.govnih.gov However, specific mechanistic studies on the antimicrobial activities of 5-heptyl-2(5H)-furanone are not extensively detailed in the available research. The general mechanism for some furanone derivatives involves the inhibition of quorum sensing, a cell-to-cell communication process that regulates virulence and biofilm formation in various bacteria. nih.gov
Studies on certain 2(5H)-furanone derivatives have revealed synergistic effects when combined with conventional antibiotics, enhancing their efficacy. nih.govmdpi.com For instance, some furanones have been shown to increase the susceptibility of Staphylococcus aureus to aminoglycosides. nih.govmdpi.com However, there is no specific information available in the reviewed literature documenting synergistic studies involving 5-heptyl-2(5H)-furanone.
A notable characteristic of some 2(5H)-furanone derivatives is their selective activity against Gram-positive bacteria, with minimal to no effect on Gram-negative bacteria. nih.govnih.gov This selectivity is attributed to differences in the bacterial cell wall structure, which may prevent the compound from penetrating Gram-negative bacteria. nih.gov Specific studies on the microbial selectivity of 5-heptyl-2(5H)-furanone have not been identified.
The antifungal potential of the 2(5H)-furanone scaffold has been reported, with some derivatives showing activity against fungal pathogens. researchgate.netresearchgate.netmdpi.com For example, certain furanone derivatives have demonstrated moderate activity against Candida albicans and have shown synergistic effects with common antifungal agents like fluconazole (B54011) and terbinafine. mdpi.comresearchgate.net There is a lack of specific data regarding the antifungal properties of 5-heptyl-2(5H)-furanone.
While the broader class of furan-containing compounds has been investigated for various medicinal properties, including antiviral activity, there is no specific information in the available scientific literature on the antiviral properties of 5-heptyl-2(5H)-furanone. researchgate.netnih.gov
Antibacterial Properties (e.g., against Mycobacterium, Staphylococcus, Bacillus)
Other Investigated Biological Activities (Non-Clinical)
Beyond antimicrobial activities, the 2(5H)-furanone core is found in molecules with a wide range of biological effects, including anti-inflammatory, antitumor, and antioxidant properties. nih.govresearchgate.net Some furanone derivatives have been investigated for their potential as anticancer agents. nih.gov However, non-clinical studies investigating other biological activities specifically for 5-heptyl-2(5H)-furanone are not described in the currently available literature.
Anti-inflammatory Activity (e.g., Erythrocyte Hemolysis, Platelet Aggregation Models)
While direct studies on the anti-inflammatory properties of 2(5H)-Furanone, 5-heptyl- are not extensively documented, research on related furanone derivatives suggests a potential for such activity. The evaluation of anti-inflammatory effects often involves in vitro models such as the inhibition of erythrocyte hemolysis and platelet aggregation.
Erythrocyte Hemolysis: The stability of red blood cell membranes is a key indicator in the assessment of anti-inflammatory potential, as damage to these membranes is a hallmark of certain inflammatory processes. Compounds that can protect erythrocytes from hemolysis induced by hypotonic solutions or oxidative stress may possess membrane-stabilizing and, by extension, anti-inflammatory properties. nih.govnih.gov While specific data for 5-heptyl-2(5H)-furanone is not available, the furanone scaffold is a subject of interest in this area. crossref.org
Platelet Aggregation: Platelet activation and aggregation are critical events in thrombosis and are also implicated in inflammatory responses. Therefore, inhibition of platelet aggregation is a recognized therapeutic strategy for managing inflammatory and cardiovascular diseases. Research on 5-hydroxy-3-vinyl-2(5H)-furanone has demonstrated its ability to inhibit the aggregation of human and bovine platelets, which is stimulated by various inducers. nih.gov Another study on 5-hydroxyindolin-2-one, which shares some structural similarities, also showed inhibition of human platelet aggregation. mdpi.com These findings suggest that the furanone core can be a key pharmacophore for antiplatelet activity. The long alkyl chain of 5-heptyl-2(5H)-furanone might enhance its interaction with platelet membranes, a characteristic that has been observed with other long-chain molecules that inhibit platelet aggregation.
Table 1: Anti-platelet Aggregation Activity of a Related Furanone Derivative
| Compound | Inducer | Platelet Source | Effect |
|---|
Insecticidal Activity
The furanone chemical class has been investigated for its potential as insecticides. scielo.br A study on various synthetic lactones derived from furan-2(5H)-one demonstrated their insecticidal effects against the melonworm, Diaphania hyalinata, a significant pest in cucurbit crops. scielo.brresearchgate.netscienceopen.com Although this study did not specifically report on 5-heptyl-2(5H)-furanone, it highlighted the insecticidal potential of the furanone scaffold. scielo.brresearchgate.netscienceopen.com
Further research into alkylfurans has indicated that the length of the alkyl side chain plays a crucial role in their insecticidal efficacy. A study on 2-alkylfurans against the beet armyworm, Spodoptera exigua, showed that variations in the alkyl chain length significantly affected larval mortality and weight reduction. scielo.br Specifically, 2-(pentadecyl)furan and 2-(heptadecyl)furan, which are naturally occurring, demonstrated maximal biological activity. scielo.br This suggests that the heptyl group in 5-heptyl-2(5H)-furanone could confer significant insecticidal properties.
Table 2: Insecticidal Activity of 2-Alkylfurans against Spodoptera exigua
| Compound | Alkyl Chain Length | Effect on S. exigua |
|---|---|---|
| 2-(pentadecyl)furan | C15 | Increased larval mortality, reduced larval weight scielo.br |
| 2-(heptadecyl)furan | C17 | Increased larval mortality, reduced larval weight scielo.br |
| 2-(tetradecyl)furan | C14 | Significant insecticidal activity scielo.br |
| 2-(hexadecyl)furan | C16 | Significant insecticidal activity scielo.br |
Anti-cancer/Antiproliferative Properties (e.g., KRasWnt Inhibition, Antiangiogenic Activity, Tau Protein Inhibition in Cell Models)
The furanone core is present in a variety of compounds that have been evaluated for their anti-cancer and antiproliferative effects. nih.govnih.govnih.gov However, specific data for 2(5H)-Furanone, 5-heptyl- is limited.
KRas/Wnt Inhibition: The KRas and Wnt signaling pathways are frequently mutated in various cancers, particularly colorectal cancer, making them prime targets for therapeutic intervention. nih.govnih.govnih.gov The combined inhibition of both pathways has been shown to be an effective strategy to induce cancer cell death. nih.gov While there is no direct evidence of 5-heptyl-2(5H)-furanone acting as a KRas/Wnt inhibitor, the exploration of small molecules that can modulate these pathways is an active area of research.
Antiangiogenic Activity: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. frontiersin.org Therefore, inhibiting angiogenesis is a key anti-cancer strategy. Certain furanone-containing compounds, such as the furano-sesquiterpenoids 2-methoxyfuranodiene and 2-acetoxyfuranodiene, have demonstrated anti-angiogenic activity in zebrafish embryo models. frontiersin.org This suggests that the furanone scaffold can contribute to anti-angiogenic effects.
Tau Protein Inhibition: The aggregation of tau protein is a hallmark of several neurodegenerative diseases, including Alzheimer's disease. researchgate.netmdpi.combiorxiv.orgekb.eg Small molecules that can inhibit tau aggregation are being investigated as potential therapeutics. While various classes of compounds are being studied for this purpose, there is currently no specific research linking 5-heptyl-2(5H)-furanone to the inhibition of tau protein aggregation.
Antioxidant Activity
Furanone derivatives have been recognized for their potential antioxidant properties. crossref.org The antioxidant activity of a compound is its ability to neutralize harmful free radicals, thereby preventing oxidative damage to cells and tissues. Standard in vitro methods to evaluate antioxidant capacity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. nih.govmdpi.comscispace.com
Inhibition of Motility in Bacteria
There is growing evidence that furanone compounds can interfere with bacterial processes such as motility and biofilm formation. mdpi.com These activities are often linked to the disruption of quorum sensing, a cell-to-cell communication system in bacteria.
The parent compound, 2(5H)-furanone, has been shown to inhibit the swarming motility of Escherichia coli and reduce biofilm formation. Further studies have demonstrated that 2(5H)-furanone can significantly decrease the motility of the pathogenic bacterium Campylobacter jejuni. The mechanism of action is thought to involve the disruption of the flagellar assembly, a key component of bacterial motility. biorxiv.org
The presence of an alkyl side chain on the furanone ring can influence its antimicrobial and antibiofilm activity. It has been noted that variations in the alkyl chains of furanone compounds impact their antimicrobial efficacy, with ethyl, butyl, and hexyl side chains reportedly showing strong activities. This suggests that the heptyl chain of 2(5H)-Furanone, 5-heptyl- could contribute to or enhance its ability to inhibit bacterial motility.
Table 3: Effect of 2(5H)-Furanone on Bacterial Motility
| Bacterium | Effect of 2(5H)-Furanone |
|---|---|
| Escherichia coli | Inhibition of swarming motility |
| Campylobacter jejuni | Significant decrease in motility |
Structure Activity Relationship Sar Studies
Influence of Alkyl Chain Length and Branching (e.g., Hexyl vs. Heptyl vs. Octyl Analogues)
The length and branching of the alkyl chain at the C-5 position are critical determinants of biological activity, particularly in antimicrobial and quorum sensing (QS) inhibition contexts. Studies on various classes of antimicrobial compounds have shown that increasing the length of an alkyl chain generally enhances activity up to an optimal length, after which a "cut-off effect" is observed, where further increases in chain length lead to diminished or negligible activity. dtic.mil This phenomenon is often attributed to changes in lipophilicity, which affects the compound's ability to penetrate bacterial cell membranes.
In the context of furanones, the C-5 alkyl chain is crucial for its interaction with bacterial signaling systems. Furanone derivatives are known to interfere with N-Acylhomoserine lactone (AHL)-mediated quorum sensing. nih.govscienceopen.com Since AHL molecules themselves possess acyl chains of varying lengths (from 4 to 14 carbons), the efficacy of a furanone inhibitor is likely dependent on the structural mimicry or antagonism provided by its own alkyl substituent. nih.govresearchgate.net A 5-heptyl group may be optimal for targeting QS systems that utilize medium-length AHLs, while shorter (hexyl) or longer (octyl) chains might be more effective against bacteria employing different AHLs. Discrepancies in the reported efficacy of various furanones are often attributed to structural differences, with the hydrocarbon chain on the furanone ring being a key variable. ulster.ac.uk
Table 1: Representative Impact of C-5 Alkyl Chain Length on Antimicrobial Activity This table illustrates the general principle of the cut-off effect, based on findings in related antimicrobial compounds.
| 5-Alkyl Analogue | Relative Lipophilicity | Expected Antimicrobial Activity | Rationale |
| 5-Hexyl- | Moderate | High | Good balance of solubility and membrane permeability. |
| 5-Heptyl- | Optimal | Very High | Potentially optimal lipophilicity for cell membrane interaction and target engagement. |
| 5-Octyl- | High | Moderate-High | Increased lipophilicity may enhance membrane interaction but could reduce aqueous solubility, leading to lower bioavailability (cut-off effect). dtic.mil |
| 5-Nonyl- | Very High | Low | Reduced bioavailability due to poor water solubility may significantly decrease activity. |
Impact of Halogenation Pattern and Substitution Position
Halogenation is a widely used strategy to enhance the biological potency of furanone derivatives. The position, number, and type of halogen atoms on the furanone ring can dramatically alter the molecule's reactivity and biological profile. mdpi.comnih.gov
Research on 4-methyl-2(5H)-furanone analogs has provided detailed insights into the effects of halogenation. Key findings indicate that:
Number of Halogens: Increasing the number of halogen substituents generally enhances biological activity. For instance, tri-halogenated furanones exhibit significantly higher mutagenicity than their di-halogenated counterparts. nih.gov
Position of Halogens: The C-3 and C-4 positions of the furanone ring are common sites for halogenation. 3,4-Dihalo-2(5H)-furanones are noted for their high reactivity and potent biological effects. mdpi.comnih.gov
Combined Effects: The introduction of halogen atoms on a 5-arylidene-2(5H)-furanone scaffold was also found to increase its cytotoxicity against cancer cell lines. nih.gov
The high electrophilicity of halogenated furanones is believed to be a basis for their biological activity, allowing them to react with biological nucleophiles. researchgate.net However, it is also a cause for concern, as many potent halogenated furanones, particularly those with a hydroxyl group at the C-5 position, exhibit significant toxicity or mutagenicity. nih.govmdpi.com
Table 2: Influence of Halogenation on the Biological Activity of 2(5H)-Furanone Scaffolds Data synthesized from studies on various 2(5H)-furanone derivatives.
| Furanone Derivative | Substitution Pattern | Observed Effect | Reference |
| Dihalo-4-methyl-5-hydroxy-2(5H)-furanone | 2 halogens on side chain, OH at C-5 | High mutagenic activity (10² rev/nmol) | nih.gov |
| Trihalo-4-methyl-5-hydroxy-2(5H)-furanone | 3 halogens on side chain, OH at C-5 | Very high mutagenic activity (10³ rev/nmol) | nih.gov |
| Trihalo-4-methyl-2(5H)-furanone | 3 halogens on side chain, H at C-5 | Reduced activity (10² rev/nmol) compared to C-5 OH analog | nih.gov |
| 5-(halobenzylidene)-2(5H)-furanone | Halogen on external aryl ring | Increased cytotoxicity | nih.gov |
Effects of Stereochemistry and Chirality
The three-dimensional arrangement of atoms, or stereochemistry, is a crucial factor in the biological activity of many furanone derivatives. The presence of a chiral center at the C-5 position, where the heptyl group is attached, means that the compound can exist as different enantiomers (R or S configuration), which may exhibit distinct biological activities.
Studies have consistently shown that stereochemically pure furanones often possess superior and more specific activity compared to racemic mixtures. For example, the synthesis of novel antimicrobial agents frequently starts from stereochemically pure precursors like 5-(l)-menthyloxy- or 5-(l)-bornyloxy-2(5H)-furanones to produce optically active final compounds. mdpi.comnih.govnih.gov The specific stereoisomer is often essential for activity; a leading compound possessing an l-borneol moiety demonstrated prominent antimicrobial activity against Staphylococcus aureus and Bacillus subtilis. mdpi.comnih.govnih.gov Further research identified the l-borneol fragment as a critical component for the antibacterial effect against B. cereus. researchgate.netresearchgate.net
A well-studied chiral furanone, 3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone, denoted as F105, highlights the importance of a specific configuration at the C-5 carbon. nih.govnih.govnih.gov The "(S)" configuration is integral to its potent antimicrobial and biofilm-suppressing activity. This implies that for 5-heptyl-2(5H)-furanone, one enantiomer is likely to be significantly more active than the other due to a more favorable three-dimensional fit with its biological target.
Table 3: Effect of Stereochemistry on Antimicrobial Activity of C-5 Substituted Furanones
| Compound Feature | Stereochemistry | Biological Activity | Rationale |
| C-5 Chiral Center | Racemic Mixture (R and S) | Moderate/Variable | Contains both the active (eutomer) and less active (distomer) enantiomers. |
| C-5 Chiral Center | Enantiomerically Pure (e.g., S-isomer) | High and Specific | Optimal binding to chiral biological targets (e.g., enzymes, receptors). nih.govnih.gov |
| C-5 with Bulky Chiral Auxiliary | e.g., l-borneol moiety | High and Specific | The chiral auxiliary dictates a specific 3D conformation that is essential for potent activity. researchgate.netresearchgate.net |
Role of Other Functional Groups (e.g., Sulfonyl, Amino, Hydroxyl)
The introduction of other functional groups onto the furanone scaffold provides a powerful means to modulate biological activity, solubility, and reactivity.
Sulfonyl Group: The combination of a furanone ring with a sulfonyl (-SO₂-) group is a particularly effective strategy for creating potent antimicrobial agents. nih.govresearchgate.net Studies comparing 4-arylsulfanyl-2(5H)-furanones (thioethers) with their oxidized 4-arylsulfonyl-2(5H)-furanone (sulfone) counterparts revealed a stark difference in activity. The thioethers were largely inactive, whereas the sulfones demonstrated significant activity against Gram-positive bacteria. mdpi.com This indicates that the highly oxidized sulfur atom of the sulfonyl group is essential for the antimicrobial effect, likely by increasing the molecule's electrophilicity or hydrogen bonding capacity.
Amino Group: The incorporation of an amino (-NH₂) group can also confer significant biological activity. Novel 4-amino-5-hydroxy-2(5H)-furanones have been shown to possess broad-spectrum antibiotic activity against pathogens such as Staphylococcus aureus and Escherichia coli. researchgate.net Furthermore, amino acids have been successfully coupled to the furanone ring, opening possibilities for creating hybrid molecules or pro-drugs with unique properties. rsc.org
Hydroxyl Group: A hydroxyl (-OH) group, particularly at the C-5 position, has a profound impact on the furanone's reactivity and biological profile. In many halogenated furanones, the presence of a C-5 hydroxyl group dramatically enhances mutagenic activity compared to analogs with a hydrogen atom at the same position. nih.gov This is due to the electronic effects of the hydroxyl group on the unsaturated lactone system. The 5-hydroxy-2(5H)-furanone structure is also recognized as a versatile chemical platform for the synthesis of various other industrial and bioactive compounds. acs.org
Table 4: Influence of Functional Groups on Furanone Bioactivity
| Functional Group & Position | General Effect on Activity | Example | Reference |
| Sulfonyl at C-4 | Significant increase in antimicrobial activity | 4-arylsulfonyl-2(5H)-furanones active vs. inactive thioether precursors | mdpi.com |
| Amino at C-4 | Confers broad-spectrum antibiotic properties | 4-amino-5-hydroxy-2(5H)-furanones active against S. aureus | researchgate.net |
| Hydroxyl at C-5 | Potentiates activity/mutagenicity of halogenated analogs | C-5 OH group enhances mutagenicity of halo-furanones | nih.gov |
Advanced Characterization and Computational Studies
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for the unambiguous identification and structural analysis of organic compounds. A combination of methods provides a complete picture of the molecular architecture, from the carbon-hydrogen framework to the nature of functional groups and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
¹H NMR spectroscopy of 5-heptyl-2(5H)-furanone would be expected to show distinct signals for the protons of the furanone ring and the heptyl side chain. The olefinic protons on the furanone ring would appear in the downfield region, typically between 6.0 and 7.5 ppm, with their coupling constants providing information about their relative positions. The proton at the C5 position, adjacent to the oxygen atom and the chiral center, would likely appear as a multiplet around 5.0 ppm. The protons of the heptyl chain would exhibit characteristic signals in the upfield region (0.8-2.0 ppm), with the terminal methyl group appearing as a triplet around 0.9 ppm.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. For 5-heptyl-2(5H)-furanone, the carbonyl carbon (C2) of the lactone would be the most deshielded, with a chemical shift in the range of 170-175 ppm. The olefinic carbons (C3 and C4) would resonate between 120 and 155 ppm. The carbon of the chiral center (C5) would be found around 80-85 ppm, while the carbons of the heptyl chain would appear in the aliphatic region (14-40 ppm).
2D-NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish the connectivity within the molecule. COSY spectra would reveal proton-proton couplings, confirming the sequence of protons in the heptyl chain and their relationship with the furanone ring. HSQC would correlate each proton with its directly attached carbon atom, aiding in the assignment of the ¹³C NMR spectrum. HMBC experiments would show correlations between protons and carbons over two to three bonds, providing crucial information for assembling the complete molecular structure and confirming the attachment of the heptyl group at the C5 position.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 5-heptyl-2(5H)-furanone would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the α,β-unsaturated γ-lactone ring, typically appearing in the region of 1740-1780 cm⁻¹ mdpi.com. Another characteristic absorption would be the C=C stretching vibration of the furanone ring, expected around 1640-1680 cm⁻¹. The C-O stretching vibrations of the lactone would be observed in the 1200-1000 cm⁻¹ region. Additionally, the spectrum would show C-H stretching vibrations for the sp²-hybridized carbons of the double bond (around 3100-3000 cm⁻¹) and the sp³-hybridized carbons of the heptyl chain (around 3000-2850 cm⁻¹) mdpi.com.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. For 5-heptyl-2(5H)-furanone (C₁₁H₁₈O₂), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of its molecular formula. The fragmentation pattern observed in the mass spectrum would also offer structural information. Common fragmentation pathways for 5-alkyl-2(5H)-furanones could include the loss of the alkyl chain or cleavage of the furanone ring, providing further evidence for the proposed structure.
Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration
For chiral molecules like 5-heptyl-2(5H)-furanone, which has a stereocenter at the C5 position, Electronic Circular Dichroism (ECD) spectroscopy is a vital tool for determining the absolute configuration (R or S). ECD measures the differential absorption of left and right circularly polarized light. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the three-dimensional arrangement of atoms around the chromophores in the molecule. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations for both the R and S enantiomers, the absolute configuration of the compound can be confidently assigned.
X-ray Diffraction Analysis
In cases where a suitable single crystal of 5-heptyl-2(5H)-furanone can be obtained, X-ray diffraction analysis provides the most definitive structural information. This technique allows for the precise determination of bond lengths, bond angles, and the absolute configuration of the molecule in the solid state. The resulting three-dimensional crystal structure offers an unambiguous confirmation of the connectivity and stereochemistry of the compound. While no specific X-ray diffraction data for 5-heptyl-2(5H)-furanone is available in the searched literature, this method remains the gold standard for structural elucidation of crystalline compounds mdpi.com.
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling are increasingly used to complement experimental data and to predict the properties and behavior of molecules. For 5-heptyl-2(5H)-furanone, computational methods can be employed to:
Predict Spectroscopic Data: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict ¹H and ¹³C NMR chemical shifts, IR vibrational frequencies, and ECD spectra. These theoretical predictions can aid in the interpretation of experimental spectra and in the assignment of complex signals.
Conformational Analysis: The heptyl chain introduces conformational flexibility to the molecule. Molecular modeling techniques can be used to identify the lowest energy conformers of 5-heptyl-2(5H)-furanone. Understanding the conformational preferences is crucial for interpreting spectroscopic data and for predicting the molecule's biological activity.
Elucidation of Electronic Properties: Computational methods can provide insights into the electronic structure of the molecule, including the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. These properties are important for understanding the reactivity and intermolecular interactions of 5-heptyl-2(5H)-furanone.
By integrating these advanced spectroscopic and computational approaches, a detailed and unambiguous characterization of 5-heptyl-2(5H)-furanone can be achieved, providing a solid foundation for further studies into its chemical and biological properties.
Density Functional Theory (DFT) Calculations for Structural Elucidation
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-heptyl-2(5H)-furanone, DFT calculations are instrumental in elucidating its three-dimensional geometry, vibrational frequencies, and electronic properties with high accuracy.
Research findings from DFT studies on the parent 2(5H)-furanone scaffold provide a foundation for understanding the 5-heptyl derivative. core.ac.uk Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to optimize the molecular geometry and predict spectroscopic data. core.ac.uknih.gov For 5-heptyl-2(5H)-furanone, these calculations would determine the precise bond lengths, bond angles, and dihedral angles of the molecule. The presence of the C7 alkyl chain at the C5 position introduces conformational flexibility, which can be explored using DFT to identify the lowest energy conformers.
Table 1: Predicted Structural Parameters for 2(5H)-Furanone Core from DFT Calculations Note: This data is based on the parent 2(5H)-furanone molecule as a representative model.
| Parameter | Predicted Value (B3LYP/6-311++G(d,p)) |
| Bond Length C=O | ~1.20 Å |
| Bond Length C=C | ~1.34 Å |
| Bond Length C5-O1 | ~1.45 Å |
| Bond Angle O1-C2-C3 | ~108.5° |
| Bond Angle C3-C4-C5 | ~109.0° |
| Dihedral Angle C4-C3-C2-O1 | ~0.5° |
Molecular Dynamics Simulations and Docking Studies (e.g., for Protein Interactions)
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as 5-heptyl-2(5H)-furanone, and a macromolecular target, typically a protein. These methods are crucial for understanding potential biological activities.
Molecular Docking: This technique predicts the preferred orientation of the ligand when bound to a target protein. Furanone derivatives are known to act as inhibitors of quorum sensing (QS) in bacteria, a cell-to-cell communication system that regulates processes like biofilm formation. researchgate.netnih.gov Therefore, a common approach would be to dock 5-heptyl-2(5H)-furanone into the active site of a QS-related protein. The docking process generates a binding score, often expressed in kcal/mol, which estimates the binding affinity. Lower binding energy values suggest a more stable interaction. The analysis also reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, between the furanone derivative and the protein's amino acid residues. jbcpm.com
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic stability of the ligand-protein complex over time. An MD simulation would model the movement of every atom in the system, providing insights into conformational changes and the persistence of key intermolecular interactions identified during docking. This helps to validate the docking pose and provides a more realistic view of the binding event.
Table 2: Example of Molecular Docking Results for a Furanone Derivative with a Target Protein Note: This is a hypothetical table illustrating typical results for a furanone derivative.
| Target Protein | Ligand | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |
| Quorum Sensing Receptor | 5-heptyl-2(5H)-furanone | -7.8 | TYR 80, TRP 84 | Hydrogen Bond, Pi-Alkyl |
| LEU 40, ILE 55 | Hydrophobic | |||
| Fungal Enzyme | 5-heptyl-2(5H)-furanone | -8.2 | SER 120, HIS 250 | Hydrogen Bond |
| PHE 121, VAL 155 | Hydrophobic |
Thermochemical Studies
Thermochemical studies, often performed using high-level computational methods, investigate the thermodynamic properties of molecules, such as their stability, enthalpy of formation, and heat capacity. For 5-heptyl-2(5H)-furanone, these studies can predict its behavior under different temperature conditions and provide data on its intrinsic stability.
Theoretical calculations using composite model chemistries like CBS-QB3 or functionals such as M06-2X can accurately determine thermochemical parameters. atu.ie These methods are used to compute properties including:
Enthalpy of Formation (ΔfH°): The change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states.
Gibbs Free Energy of Formation (ΔfG°): A measure of the thermodynamic potential of the compound.
Heat Capacity (Cp): The amount of heat required to raise the temperature of the substance by one degree.
Bond Dissociation Enthalpies (BDE): The energy required to break a specific bond homolytically. This is particularly useful for understanding thermal decomposition pathways.
Studies on parent furanones have explored their thermal decomposition reactions, showing that the process often involves hydrogen transfer and ring-opening reactions. atu.ie The presence of the 5-heptyl group would be expected to influence these properties, for instance, by providing additional reaction pathways such as hydrogen atom transfer from the alkyl chain. atu.ie
Table 3: Calculated Thermochemical Properties of 2(5H)-Furanone Note: This data is based on the parent 2(5H)-furanone molecule as a representative model. The values for the 5-heptyl derivative would differ due to the contribution of the alkyl chain.
| Property | Symbol | Calculated Value | Units |
| Enthalpy of Formation (gas) | ΔfH°gas | -250 to -260 | kJ/mol |
| Ideal Gas Heat Capacity | Cp,gas | ~70-80 | J/mol·K |
| Standard Gibbs Free Energy of Formation | ΔfG° | -180 to -190 | kJ/mol |
Natural Occurrence and Biosynthetic Pathways
Isolation from Natural Sources (e.g., Marine Algae Delisea pulchra)
The red marine alga Delisea pulchra, found in the waters of Southern Australia, New Zealand, and the Antarctic Peninsula, is a well-documented producer of a variety of halogenated furanones. nih.govresearchgate.netnih.gov These secondary metabolites play a crucial ecological role for the alga, acting as a defense mechanism against epiphytes and herbivores. nih.gov While numerous furanone compounds have been isolated from Delisea pulchra, some featuring different alkyl side chains, the specific isolation of 5-heptyl-2(5H)-furanone has not been explicitly detailed in the currently available scientific literature. researchgate.netresearchgate.net The research on this alga has primarily focused on halogenated furanones and their role in inhibiting bacterial communication, a process known as quorum sensing. nih.govnih.gov
The following table provides a summary of furanone isolation from natural sources, highlighting the general context within which 5-heptyl-2(5H)-furanone's potential natural occurrence is considered.
| Natural Source | General Furanones Identified | Specific Mention of 5-heptyl-2(5H)-furanone |
| Delisea pulchra | A variety of halogenated furanones | Not explicitly mentioned in reviewed literature |
| Bacillus subtilis | Tentative identification of 5-heptyldihydrofuran-2(3H)-one | Yes (a related saturated compound) researchgate.net |
Formation through Biological Processes (e.g., Microorganisms)
Evidence suggests that microorganisms are capable of producing furanone compounds. Notably, a related saturated compound, 5-heptyldihydrofuran-2(3H)-one, has been tentatively identified as a metabolite formed by the bacterium Bacillus subtilis VKPM B-8130. researchgate.net This finding points to the potential for microbial biosynthesis of furanones with longer alkyl chains, including the heptyl variant. The production of various furanones by microorganisms is a subject of interest due to their potential applications and diverse biological activities. nih.gov
Biosynthetic Pathways (e.g., Maillard Reactions, Yeast Fermentation, Amino Acid Metabolism)
The formation of furanones can occur through several biosynthetic routes, with the Maillard reaction and yeast fermentation being significant pathways for the synthesis of various furanone derivatives, particularly those that contribute to the flavor and aroma of food. nih.gov
Maillard Reactions: The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating. nih.gov This complex series of reactions is responsible for the formation of a wide array of flavor and aroma compounds in cooked foods. While the Maillard reaction is a known pathway for the formation of furanones with shorter alkyl chains, such as ethyl and methyl groups, the formation of 5-heptyl-2(5H)-furanone through this pathway is not well-documented. It is plausible that the incorporation of a longer heptyl chain could involve the participation of longer-chain aldehydes derived from lipid oxidation, which can interact with Maillard reaction intermediates.
Yeast Fermentation: Certain yeasts are known to produce furanones during fermentation, likely from intermediates of the Maillard reaction. nih.gov For instance, some furanones are produced during the fermentation stages of soy sauce and beer production. nih.gov The biosynthesis of furanones by yeast often involves the metabolism of sugars. nih.gov While the production of furanones with smaller alkyl groups by yeast is established, the specific synthesis of 5-heptyl-2(5H)-furanone through yeast fermentation has not been extensively studied. The biosynthesis of such a compound would likely require the involvement of fatty acid metabolism to provide the seven-carbon heptyl side chain.
Amino Acid Metabolism: Amino acids are fundamental precursors in the Maillard reaction, leading to the formation of various furanones. nih.gov For example, threonine and 4-hydroxy-L-leucine can spontaneously produce certain 3-hydroxy-2(5H)-furanones that contribute to meaty and spicy flavors in foods. nih.gov However, a direct biosynthetic pathway from amino acid metabolism leading specifically to 5-heptyl-2(5H)-furanone has not been elucidated in the current scientific literature. The formation of the furanone ring itself is linked to sugar degradation products, while the side chain's origin, in this case, a heptyl group, would likely necessitate the integration of other metabolic pathways, such as fatty acid biosynthesis.
The table below summarizes the key aspects of the biosynthetic pathways for furanones.
| Biosynthetic Pathway | General Mechanism | Relevance to 5-heptyl-2(5H)-furanone |
| Maillard Reaction | Reaction between amino acids and reducing sugars upon heating. nih.gov | Plausible, but would likely require the involvement of long-chain aldehydes from lipid oxidation. |
| Yeast Fermentation | Production from Maillard reaction intermediates during fermentation. nih.gov | Possible, but would necessitate the integration of fatty acid metabolism for the heptyl side chain. |
| Amino Acid Metabolism | Precursors for the Maillard reaction and spontaneous formation of some furanones. nih.gov | Indirectly involved through the Maillard reaction; direct pathway to the heptyl variant is not established. |
Future Research Directions and Potential Academic Applications
Development of Novel Anti-Virulence Agents
A primary avenue for future research lies in the development of 5-heptyl-2(5H)-furanone as a novel anti-virulence agent. Unlike traditional antibiotics that aim to kill bacteria, anti-virulence therapies disrupt the mechanisms that pathogens use to cause disease, such as quorum sensing (QS). QS is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation. nih.govnih.gov
Many furanone derivatives have been identified as potent inhibitors of QS. unipi.itresearchgate.net They are thought to act by mimicking the natural signaling molecules, N-acyl-homoserine lactones (AHLs), and competitively binding to their protein receptors, which can render the regulatory protein unstable and disrupt QS-mediated gene regulation. nih.gov Research on 2(5H)-furanone has shown its ability to inhibit QS in a wide range of bacteria by interfering with AHLs of various acyl chain lengths. nih.gov
Future studies on 5-heptyl-2(5H)-furanone could investigate its efficacy in inhibiting QS systems in clinically relevant pathogens. The heptyl chain at the C-5 position may influence its specificity and potency against different bacterial species. Research could focus on quantifying its ability to reduce the production of specific virulence factors, as demonstrated by other furanones like sotolon, which has been shown to decrease protease, elastase, and hemolysin production in Pseudomonas aeruginosa. mdpi.com
Table 1: Potential Quorum Sensing Inhibition Targets for 5-Heptyl-2(5H)-furanone
| Bacterial Species | Quorum Sensing System | Potential Effect of Inhibition |
|---|---|---|
| Pseudomonas aeruginosa | LasI/LasR, RhlI/RhlR | Reduction of biofilm formation, pyocyanin, and elastase production. mdpi.com |
| Staphylococcus aureus | Agr system | Inhibition of toxin production and biofilm formation. nih.govnih.gov |
| Aeromonas hydrophila | AhyI/AhyR | Attenuation of biofilm formation on surfaces. nih.gov |
Strategies for Biofouling Control
Biofouling, the accumulation of microorganisms on submerged surfaces, poses significant challenges in various industries, from water treatment to medical devices. nih.govnih.gov The formation of biofilms is a key component of biofouling and is often regulated by QS. nih.gov Consequently, the QS-inhibitory properties of furanones make them promising candidates for controlling biofouling.
Natural furanones, originally isolated from the red algae Delisea pulchra, are known to prevent the colonization of the algae's surface by marine organisms. mdpi.com Studies on 2(5H)-furanone have demonstrated its ability to inhibit biofilm formation by environmental bacterial strains isolated from bio-fouled reverse osmosis membranes. nih.gov Furthermore, 2(5H)-furanone has been shown to disrupt the formation of bacterial biofilms and indirectly reduce the settlement of larger organisms, such as mussel plantigrades. frontiersin.org
Future research on 5-heptyl-2(5H)-furanone should explore its potential as an anti-biofouling agent. The hydrophobic heptyl group might enhance its incorporation into anti-fouling coatings for marine applications or its ability to disrupt the extracellular polymeric substances (EPS) that form the biofilm matrix. Investigations could assess its effectiveness in preventing biofilm formation on various surfaces, including medical implants and industrial pipelines.
Exploration of New Antimicrobial Scaffolds and Synergistic Therapies
While the primary interest in many furanones lies in their anti-virulence properties, some derivatives also exhibit direct antimicrobial activity, particularly against Gram-positive bacteria. mdpi.comnih.gov For instance, certain chiral sulfone derivatives of 2(5H)-furanone have shown biocidal properties against Staphylococcus aureus. mdpi.com The 2(5H)-furanone scaffold is considered a valuable starting point for the development of new antimicrobial agents. researchgate.net
A particularly promising area of future research for 5-heptyl-2(5H)-furanone is its potential use in synergistic therapies. Many furanone derivatives have been shown to enhance the efficacy of conventional antibiotics. nih.govfrontiersin.org For example, a sulfonyl derivative of 2(5H)-furanone demonstrated a synergistic effect with aminoglycosides (amikacin, gentamicin, and kanamycin) and benzalkonium chloride against S. aureus. frontiersin.org Another study showed that a 2(5H)-furanone derivative could potentiate the activity of fluconazole (B54011) and terbinafine against Candida albicans. researchgate.net
Future investigations should screen 5-heptyl-2(5H)-furanone for direct antimicrobial activity against a panel of pathogenic bacteria and fungi. Furthermore, checkerboard assays could be employed to identify potential synergistic interactions with existing antibiotics. The lipophilic nature of the heptyl side chain might facilitate its penetration through bacterial cell membranes, potentially increasing the susceptibility of pathogens to other drugs. nih.gov
Table 2: Potential Synergistic Effects of 5-Heptyl-2(5H)-furanone with Conventional Antimicrobials
| Antimicrobial Class | Potential Pathogen Target | Hypothesized Outcome |
|---|---|---|
| Aminoglycosides | Staphylococcus aureus | Reduced Minimum Inhibitory Concentration (MIC) of the aminoglycoside. frontiersin.org |
| Beta-lactams | Methicillin-resistant S. aureus (MRSA) | Restoration of antibiotic efficacy against resistant strains. |
| Azole antifungals | Candida albicans | Enhanced antifungal activity and reduced effective dosage. researchgate.net |
Advanced Synthetic Methodologies and Catalyst Development
The synthesis of furanone derivatives is a well-established field of organic chemistry. unipi.it Methods for the synthesis of the 2(5H)-furanone core often involve the oxidation of furfural or its derivatives. chemrxiv.orgwikipedia.org For instance, 5-hydroxy-2(5H)-furanone can be efficiently synthesized from furfural using a titanium silicate molecular sieve catalyst. rsc.org The synthesis of substituted furanones can be achieved through various reactions, including acid-catalyzed reactions with alcohols to produce 5-alkoxy derivatives, followed by nucleophilic substitution at other positions on the furanone ring. nih.govnih.gov
Future research in this area should focus on developing efficient and stereoselective synthetic routes to 5-heptyl-2(5H)-furanone. This could involve the use of novel catalysts to improve yield and reduce byproducts. For example, the development of green catalytic systems, such as using glycerol-derived carbon-SO3H, could offer more environmentally friendly synthetic pathways. bohrium.com Furthermore, enzymatic or chemo-enzymatic methods could be explored to produce enantiomerically pure forms of 5-heptyl-2(5H)-furanone, which may exhibit enhanced biological activity.
Mechanistic Elucidation of Broader Biological Activities
The biological activities of furanones are diverse, extending beyond antimicrobial and anti-virulence effects to include anti-inflammatory, antitumor, and antioxidant properties. nih.govresearchgate.net The underlying mechanisms of these activities are often complex and not fully understood. For some furanone derivatives, the proposed mechanism of action involves the induction of reactive oxygen species (ROS) within bacterial cells and non-specific interactions with multiple proteins. nih.gov The photoreaction of 2(5H)-furanones has also been studied to understand their chemical reactivity and potential for forming complex structures. nih.gov
A crucial direction for future research on 5-heptyl-2(5H)-furanone will be to elucidate its specific mechanisms of action. This will involve a combination of biochemical, genetic, and biophysical approaches. Transcriptomic and proteomic studies could reveal the global changes in gene and protein expression in bacteria exposed to the compound. Identifying the specific molecular targets of 5-heptyl-2(5H)-furanone will be essential for its development as a therapeutic agent or a tool for biological research. Understanding how the 5-heptyl substituent influences its interaction with biological targets will be a key aspect of these investigations.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 5-alkyl-substituted 2(5H)-furanone derivatives, and how are they characterized?
- Methodological Answer : The synthesis typically involves [3+2] cycloaddition or lactonization of γ-keto acids. For example, symmetrical bis-1,2,3-triazole derivatives of 2(5H)-furanone can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Structural characterization employs - and -NMR spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm regiochemistry and purity .
Q. How is the purity of 2(5H)-furanone derivatives validated in synthetic chemistry research?
- Methodological Answer : Purity is assessed using reversed-phase HPLC with UV detection (λ = 210–254 nm) and a C18 column. Solvent systems like acetonitrile/water (gradient elution) are standard. For example, compounds with >99% purity are required for bioactivity assays, as noted in studies isolating PTP1B inhibitors .
Advanced Research Questions
Q. What mechanistic strategies are used to resolve contradictory bioactivity data in 2(5H)-furanone derivatives?
- Methodological Answer : Contradictions in IC values (e.g., 41.4 ± 1.4 to 154.5 ± 8.9 μM for PTP1B inhibition) are addressed via dose-response curve normalization and competitive binding assays. Molecular docking (using AutoDock Vina) and molecular dynamics simulations (AMBER) help validate binding modes and explain potency variations across analogs .
Q. How can structure-activity relationships (SARs) guide the optimization of 2(5H)-furanone derivatives for anti-biofilm activity?
- Methodological Answer : SAR studies focus on substituent effects at the 5-position. For instance, 5-heptyl substitution enhances hydrophobicity, improving membrane penetration in Campylobacter jejuni. Quantitative structure-property relationship (QSPR) models correlate logP values with biofilm disruption efficacy. Experimental validation uses crystal violet assays and confocal microscopy .
Q. What advanced spectroscopic techniques are critical for elucidating stereochemical complexity in 2(5H)-furanone derivatives?
- Methodological Answer : Chiral HPLC with a Daicel CHIRALPAK® column resolves enantiomers, while NOESY NMR identifies spatial proximity of substituents. For example, (5R)-3-bromo-5-methyl-2(5H)-furanone was characterized using - COSY and HSQC spectra, confirming axial chirality .
Conflict Resolution in Data Interpretation
Q. How are discrepancies in NMR chemical shifts addressed for structurally similar 2(5H)-furanone analogs?
- Methodological Answer : Discrepancies arise from solvent polarity or tautomerism. Researchers use deuterated solvents (e.g., DMSO-d vs. CDCl) and variable-temperature NMR to track dynamic equilibria. For example, 5-ethyl-3-methyl-2(5H)-furanone shows δ 5.12–5.45 ppm shifts in DO due to lactone ring puckering .
Advanced Experimental Design
Q. What in silico approaches are integrated into the design of 2(5H)-furanone-based enzyme inhibitors?
- Methodological Answer : Virtual screening (Glide SP/XP) against PTP1B (PDB: 1NNY) identifies lead compounds. Pharmacophore modeling (Phase) prioritizes analogs with hydrogen-bond acceptors at C2 and hydrophobic groups at C5. MD simulations (GROMACS) assess binding stability over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
